molecular formula C6H2BrClN2S B596771 2-Bromo-7-chlorothiazolo[5,4-c]pyridine CAS No. 1206248-68-1

2-Bromo-7-chlorothiazolo[5,4-c]pyridine

Cat. No.: B596771
CAS No.: 1206248-68-1
M. Wt: 249.51
InChI Key: PXIOYTIEFZXIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C6H2BrClN2S. It is a member of the thiazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of environmentally friendly and sustainable practices, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chlorothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states and structural modifications.

Scientific Research Applications

2-Bromo-7-chlorothiazolo[5,4-c]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these molecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothiazolo[5,4-b]pyridine
  • 2-Bromo-7-chlorothiazolo[4,5-c]pyridine
  • 2-Bromo-7-chlorothiazolo[5,4-d]pyridine

Uniqueness

2-Bromo-7-chlorothiazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, which can be exploited in the development of new drugs and industrial products.

Properties

IUPAC Name

2-bromo-7-chloro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-6-10-5-3(8)1-9-2-4(5)11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIOYTIEFZXIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719239
Record name 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-68-1
Record name 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.